molecular formula C19H20ClN3OS2 B2410610 (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1323604-74-5

(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B2410610
CAS No.: 1323604-74-5
M. Wt: 405.96
InChI Key: CHBXKXHZVLLOIJ-UHFFFAOYSA-N
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Description

The compound “(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .

Scientific Research Applications

Analytical Method Development

One study developed a liquid chromatography-mass spectrometry method for quantifying a novel T-type calcium channel blocker in rat plasma. This compound, characterized by similar chemical features, demonstrated potential as a pain reliever in neuropathic pain models. The analytical method met FDA accuracy and precision standards, underlining its relevance for pharmacokinetic studies (Noh et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

Research on selective estrogen receptor modulators (SERMs) discovered compounds with significant estrogen antagonist potency. One such compound showed tenfold increased potency compared to raloxifene, a known SERM, in in vitro and in vivo assays, illustrating the therapeutic potential of these compounds in estrogen-dependent conditions (Palkowitz et al., 1997).

Antimicrobial Activity

A study on triazole analogues of piperazine synthesized a series of compounds evaluated against human pathogenic bacteria. Certain derivatives exhibited significant bacterial growth inhibition, indicating their potential as antimicrobial agents (Nagaraj et al., 2018).

Molecular Docking and Drug Development

The synthesis, characterization, and molecular docking studies of novel compounds revealed insights into their antibacterial activity. Such research aids in understanding the structural basis of bioactivity and guides the development of new therapeutic agents (Shahana & Yardily, 2020).

Tubulin Polymerization Inhibitors

A series of compounds derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against a wide range of cancer cell lines. This highlights the compounds' potential in cancer therapy (Prinz et al., 2017).

Histamine H3 Receptor Antagonists

The preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists underscored the discovery of promising lead compounds. This research facilitated the identification of candidates for clinical development, aimed at wake-promoting activity (Letavic et al., 2015).

Future Directions

The future directions for this compound could involve further testing and development. The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5), and some of them were found to be active . This suggests that they could potentially be developed into effective drugs in the future.

Properties

IUPAC Name

[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBXKXHZVLLOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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